molecular formula C13H15FN4S2 B2962857 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole CAS No. 1105251-79-3

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole

Cat. No.: B2962857
CAS No.: 1105251-79-3
M. Wt: 310.41
InChI Key: CVUMYZFZPJUMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole features a 1,3,4-thiadiazole core substituted at position 2 with a 4-(4-fluorophenyl)piperazine moiety and at position 5 with a methylthio (-SCH₃) group. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (piperazine) groups, which may modulate its physicochemical and biological properties.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S2/c1-19-13-16-15-12(20-13)18-8-6-17(7-9-18)11-4-2-10(14)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUMYZFZPJUMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole (CAS No. 1105251-79-3) is a member of the thiadiazole class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, structural characteristics, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the target compound involves multiple steps starting from saccharin derivatives. The process typically includes the reaction of 1-(2-fluorophenyl)piperazine with a suitable thiadiazole precursor in the presence of a base such as potassium carbonate in acetonitrile . The resulting compound exhibits a complex three-dimensional conformation characterized by non-planarity among its constituent rings, which may influence its biological interactions .

Biological Activity Overview

Recent studies have demonstrated that thiadiazole derivatives exhibit a broad spectrum of biological activities including:

  • Antiparasitic : Some analogs have shown effectiveness against parasites.
  • Anticancer : Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antibacterial and Antiviral : Certain derivatives have demonstrated significant activity against various bacterial strains and viruses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiparasiticEffective against Plasmodium falciparum
AnticancerInhibits proliferation in breast cancer cells
AntibacterialActive against Gram-positive and Gram-negative bacteria
AntiviralInhibitory effects on viral replication

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to our compound:

  • Anticancer Activity : A study evaluated a series of piperazine-substituted thiadiazoles for their efficacy against human breast cancer cells. The compound exhibited an IC50 value of 18 μM, indicating moderate activity against cancer cell lines .
  • Antimicrobial Properties : Research has shown that certain thiadiazole compounds possess significant antibacterial properties. One study reported that derivatives displayed effective inhibition against various bacterial strains, suggesting potential use in treating infections .
  • Inhibition of Enzymatic Activity : Thiadiazole compounds have been investigated for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and presents a target for immunosuppressive therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the piperazine moiety may interact with various receptors or enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Key Features Biological Activity (if reported) Reference
Target Compound 2-(4-(4-Fluorophenyl)piperazin-1-yl), 5-(methylthio) Combines piperazine (solubility-enhancing) and methylthio (lipophilic) groups Not explicitly reported -
FABT 2-(4-Fluorophenylamino), 5-(2,4-dihydroxybenzeno) Exhibits polymorphism and dual fluorescence; lacks piperazine Not reported
SCT2 5-(4-Fluorophenyl), 2-(3-methoxyphenylamino) Methoxy group enhances electron density Anticancer (IC₅₀: ~5–6 μM vs. MGC803 cells)
Compound 42 2-(4-Fluorophenylamino), 5-(2,4-dichlorophenyl) Dichlorophenyl increases lipophilicity Antiproliferative (IC₅₀: 120–160 μM vs. MCF-7)
C4 Piperazin-1-yl linked via quinoline-carbonyl Quinoline core introduces aromatic stacking potential Not reported
21a 4-(4-Bromophenyl), 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl} Triazole-thione scaffold; bromo substituent Synthesized in 82% yield
Key Observations:
  • Piperazine vs. Amino Groups: The piperazine moiety in the target compound likely enhances solubility and bioavailability compared to amino-substituted analogs like FABT or SCT2 .
  • Methylthio vs.
  • Halogen Effects : The 4-fluorophenyl group’s electron-withdrawing nature may stabilize the thiadiazole ring compared to chloro or bromo analogs, as seen in triazole-thione derivatives .

Q & A

Q. Advanced Optimization

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining yields .
  • Green chemistry approaches : Ionic liquids or water-ethanol mixtures can replace toxic solvents, improving sustainability without sacrificing yield .

How do spectroscopic techniques confirm the structure of this compound, and what are common pitfalls in interpretation?

Q. Basic Characterization

  • ¹H/¹³C NMR : The methylthio (-SCH₃) group appears as a singlet at ~2.5 ppm (¹H) and ~15 ppm (¹³C). Piperazine protons split into distinct multiplets (~3.0–4.0 ppm) due to restricted rotation .
  • IR spectroscopy : Thiadiazole ring vibrations (C=N stretch) appear at 1520–1560 cm⁻¹, while the C-F bond (fluorophenyl) shows a peak at 1220–1250 cm⁻¹ .

Q. Advanced Pitfalls

  • Tautomerism : Thiadiazole-thione tautomers can lead to ambiguous NMR signals. X-ray crystallography (e.g., ) resolves this by confirming the thione form via S–C bond lengths .
  • Elemental analysis : Discrepancies >0.4% between calculated and observed values indicate impurities; cross-validate with mass spectrometry (HRMS) .

What in silico methods are suitable for predicting biological activity, and how do docking results correlate with experimental data?

Q. Basic Computational Design

  • Molecular docking : AutoDock Vina or Glide is used to predict binding affinities to targets like α-glucosidase or serotonin receptors. The fluorophenyl group often enhances hydrophobic interactions in active sites .
  • Pharmacophore modeling : Essential features include the thiadiazole core (hydrogen bond acceptor) and fluorophenyl moiety (aromatic π-stacking) .

Q. Advanced Validation

  • MD simulations : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) >3 Å suggests poor target compatibility .
  • Experimental correlation : Docking scores for 1,3,4-thiadiazole derivatives against α-glucosidase showed R² = 0.78 with in vitro IC₅₀ values, but false positives arise due to solvation effects .

How does the substitution pattern influence physicochemical properties and bioavailability?

Q. Basic SAR Insights

  • Fluorophenyl group : Increases lipophilicity (logP +0.5) and metabolic stability by reducing CYP450 oxidation .
  • Methylthio (-SCH₃) : Enhances membrane permeability but may reduce aqueous solubility (clogP ~3.2) .

Q. Advanced Modifications

  • Bioisosteric replacement : Replacing -SCH₃ with -SO₂CH₃ improves solubility (ΔlogS = +1.2) but reduces CNS penetration .
  • Piperazine N-alkylation : Adding methyl groups to piperazine increases basicity (pKa ~8.5), affecting ion-trapping in lysosomes .

What strategies address discrepancies in biological activity data across studies?

Q. Basic Methodological Consistency

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Dose-response curves : EC₅₀ values should be derived from ≥3 independent replicates with R² > 0.90 .

Q. Advanced Meta-Analysis

  • Machine learning : Random forest models can identify outliers in activity datasets (e.g., anomalous IC₅₀ values due to assay interference) .
  • Cross-laboratory validation : Collaborative studies using standardized compound batches (≥95% purity by HPLC) reduce batch-to-batch variability .

What are the best practices for characterizing tautomeric forms or conformational isomers?

Q. Basic Techniques

  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., thione vs. thiol forms) via bond-length analysis (C–S = 1.67 Å for thione) .
  • Dynamic NMR : Low-temperature ¹H NMR (e.g., -40°C) slows tautomer interconversion, revealing split signals .

Q. Advanced Approaches

  • Theoretical calculations : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts tautomer stability (ΔG < 2 kcal/mol favors dominant form) .
  • Solid-state IR : Differentiates crystalline forms; polymorphs show distinct C=O stretches (e.g., 1680 vs. 1700 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.